Indicaxanthin

Catalog No.
S1919510
CAS No.
2181-75-1
M.F
C14H16N2O6
M. Wt
308.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indicaxanthin

CAS Number

2181-75-1

Product Name

Indicaxanthin

IUPAC Name

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]pyrrolidin-1-ium-2-carboxylate

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H3,17,18,19,20,21,22)

InChI Key

RJIIQBYZGJSODH-UHFFFAOYSA-N

SMILES

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

Canonical SMILES

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

Antioxidant Properties

Indicaxanthin exhibits strong antioxidant activity. Studies have shown its protective effects against oxidative damage in red blood cells of patients with β-thalassemia. The compound enhances the cells' resistance to hemolysis, preventing lipid and hemoglobin oxidation. This suggests its potential role in managing oxidative stress-related disorders.

[^2]: Tesoriere et al., 2006. Spectrophotometric and electrochemical behavior of indicaxanthin, a natural pigment from Opuntia ficus-indica fruits: )

Anti-inflammatory Effects

Research indicates that indicaxanthin possesses significant anti-inflammatory properties. Studies in rat models have demonstrated its ability to reduce exudate volume, leukocyte recruitment, and the release of inflammatory mediators like prostaglandin E2 and nitric oxide. These findings suggest its potential application in preventing and managing inflammation-based disorders.

[^1]: Allegra et al., 2014. Indicaxanthin, a betalain with anti-inflammatory activity:

Neurological Applications

Emerging research suggests a potential role for indicaxanthin in neurological health. The compound has been shown to cross the blood-brain barrier in rats and modulate neuronal bioelectric activity in the hippocampus, indicating its potential as a natural neuromodulatory agent. Further studies are needed to explore its applications in neurological disorders.

[^1]: Allegra et al., 2015. In vivo electrophysiological effects of indicaxanthin, a betalain with antioxidant properties:

Anticancer Potential

[^2]: Benchchem. Buy Indicaxanthin

, including:

  • Oxidation: Indicaxanthin can be oxidized to form different oxidation products, utilizing reagents such as hydrogen peroxide and potassium permanganate.
  • Reduction: Although less common than oxidation, reduction reactions can occur with reducing agents like sodium borohydride.
  • Substitution: Indicaxanthin can undergo substitution reactions where specific functional groups are replaced under certain conditions .

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to various oxidized derivatives, while substitution reactions can yield a range of substituted compounds.

Indicaxanthin exhibits a range of biological activities that suggest its potential therapeutic applications:

  • Antioxidant Activity: It effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases.
  • Anti-inflammatory Effects: Indicaxanthin has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the release of pro-inflammatory mediators such as interleukin-6 and nitric oxide .
  • Cell Growth Regulation: Studies suggest that indicaxanthin may modulate cellular pathways that control growth and longevity, potentially offering protective effects against cancer .

Indicaxanthin can be synthesized through both natural extraction and chemical synthesis:

  • Natural Extraction: The primary method involves extracting indicaxanthin from cactus pear fruits. This process typically includes maceration, filtration, and purification steps to isolate the pigment .
  • Chemical Synthesis: A common synthetic route includes the condensation of betalamic acid with amino acids or amines under mild acidic conditions. This reaction requires precise control of temperature and pH to achieve the desired product .

Indicaxanthin has diverse applications across various fields:

  • Food Industry: Used as a natural colorant due to its vibrant hue and safety profile.
  • Cosmetics: Incorporated into cosmetic formulations for its antioxidant properties.
  • Nutraceuticals: Investigated for potential health benefits related to oxidative stress and inflammation .

Research indicates that indicaxanthin interacts with lipid systems and proteins within biological membranes. It binds to low-density lipoproteins (LDL), enhancing their resistance to oxidation. This interaction suggests a role in cardiovascular health by potentially reducing LDL oxidation in vivo after dietary intake . Additionally, studies demonstrate that indicaxanthin can modulate cellular responses to oxidative stress by influencing signaling pathways associated with inflammation and cell survival .

Similar Compounds: Comparison with Other Compounds

Indicaxanthin shares structural similarities with other plant pigments, particularly within the betalain family. Here are some comparable compounds:

CompoundSourceUnique Properties
BetaninBeetsKnown for its red color, primarily used as a food dye.
Beta vulgarisBeetrootExhibits antioxidant properties but is less stable than indicaxanthin.
BetacyaninVarious plantsSimilar structure but primarily red in color; less studied for health benefits.

Indicaxanthin's uniqueness lies in its specific antioxidant capabilities and its ability to modulate inflammatory pathways more effectively than some other betalains, making it a subject of interest for further research into its health-promoting properties .

Indicaxanthin, the prototypical betaxanthin pigment derived from the condensation of betalamic acid with proline, represents a fascinating compound with unique structural characteristics and analytical challenges. This section comprehensively examines the advanced analytical methodologies and structural characterization techniques essential for understanding this bioactive molecule.

Advanced Chromatographic Separation Techniques

Flash Chromatography Optimization for Betalain Purification

Flash chromatography has emerged as a revolutionary technique for the purification of betalains, offering significant advantages over traditional separation methods. The development of optimized flash chromatography protocols represents a critical advancement in betalain research, particularly for the isolation of indicaxanthin and related compounds.

Fundamental Principles and Methodology

The optimization of flash chromatography for betalain purification represents a sophisticated approach tailored to address the inherent instability of these pigments [1]. Recent methodological advances have established flash chromatography as a convenient and rapid method specifically designed for isolating unstable materials, making it particularly well-suited for betalain separation [1]. The technique leverages the differential affinity of betalains for stationary phases while minimizing exposure time to potentially degradative conditions.

Mobile Phase Optimization

Critical optimization parameters have been systematically evaluated to maximize separation efficiency and compound stability. Following extensive preliminary testing, a gradient procedure utilizing 0-60% acetonitrile with 0.1% (volume/volume) formic acid as the mobile phase has been established as the optimal separation system [1]. This specific composition provides several analytical advantages: the acetonitrile gradient ensures adequate elution strength progression while the formic acid additive stabilizes betalain structures and enhances chromatographic resolution.

Detection and Fraction Collection

The monitoring strategy employs dual-wavelength ultraviolet detection at 254 and 280 nanometers, enabling real-time assessment of elution profiles [1]. This dual-detection approach facilitates precise fraction collection and ensures comprehensive monitoring of betalain elution patterns. The wavelength selection is particularly strategic, as it encompasses the characteristic absorption regions of betalain chromophores.

Purification Performance Metrics

Analytical validation of the flash chromatography protocol has demonstrated exceptional purification capabilities. Reverse-phase high-performance liquid chromatography analysis confirmed purities of 97%, 95%, 79%, and 52% for betanin, indicaxanthin, vulgaxanthin I, and neobetanin, respectively [1]. Notably, indicaxanthin achieved 95% purity, representing a substantial improvement over previously available purification methods. The method yields ranged from 120 to 487 milligrams per 100 grams of powdered raw material, indicating excellent recovery efficiency [1].

Technical Considerations and Equipment Parameters

Modern flash chromatography systems, such as the CombiFlash EzPrep, have been successfully employed for betalain purification with optimized parameters including sample cartridge selection, gradient programming, and pressure management [2]. The selection of appropriate silica-based stationary phases with particle sizes of 20-40 micrometers provides optimal separation while maintaining reasonable backpressure levels [2]. Column selection criteria include consideration of sample loading capacity, theoretical plate numbers, and compatibility with betalain stability requirements.

Advantages and Limitations

Flash chromatography offers multiple advantages including reduced separation time, minimal solvent consumption, and automated fraction collection capabilities [2]. The technique generates comprehensive chromatographic data that enables better separation monitoring and enhanced traceability of purification runs [2]. However, implementation requires specialized equipment and technical expertise, particularly for scale-up applications.

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry Spectral Fingerprinting Methodologies

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) represents the gold standard for indicaxanthin analysis, providing unparalleled sensitivity, specificity, and structural characterization capabilities.

Instrumental Configuration and Method Development

Contemporary HPLC-MS/MS methods for indicaxanthin analysis typically employ reverse-phase chromatography with specialized column chemistries optimized for polar compound separation [3] [4]. The chromatographic separation is typically achieved using Ascentis C18 columns (5 micrometers, 250 millimeters × 4.6 millimeters) operated at flow rates of 1 milliliter per minute and controlled temperatures of 25°C [5]. The mobile phase systems commonly utilize gradient elution profiles progressing from 5% to 65% organic modifier over 20-minute analytical windows [5].

Mass Spectrometric Parameters and Ionization

Electrospray ionization (ESI) operating in positive ion mode represents the preferred ionization technique for indicaxanthin analysis [3]. The soft ionization characteristics of ESI preserve molecular ion integrity while generating characteristic fragmentation patterns essential for structural confirmation. Typical mass spectrometric parameters include capillary voltages optimized for betalain ionization and collision energies calibrated for informative fragmentation [4].

Spectral Fingerprinting and Identification

The development of comprehensive spectral fingerprinting methodologies enables definitive identification and quantification of indicaxanthin in complex matrices [3]. Characteristic mass spectral features include molecular ion peaks at mass-to-charge ratio 309 corresponding to protonated indicaxanthin, along with diagnostic fragment ions that confirm structural identity [3]. Tandem mass spectrometry provides additional structural information through controlled fragmentation experiments that elucidate molecular connectivity patterns.

Analytical Performance and Validation

Modern HPLC-MS/MS methods demonstrate exceptional analytical performance with coefficients of determination (R²) exceeding 0.999, indicating excellent linearity across analytical ranges [4] [6]. Limits of detection reach nanogram per milliliter levels, enabling trace-level quantification in biological matrices [4]. Recovery studies demonstrate values ranging from 82% to 91% with relative standard deviations below 5% for all analyzed compounds [4].

Matrix Effects and Method Robustness

Comprehensive validation studies have evaluated matrix effects and interference patterns in various sample types including plasma, plant extracts, and food matrices [4] [6]. Solid Phase Extraction (SPE) pretreatment protocols have been developed to minimize matrix interferences while maintaining analyte recovery [4] [6]. These methods demonstrate excellent reproducibility and precision across multiple analytical sessions.

Emerging Technologies and Applications

Recent developments include micro-HPLC-MS/MS methodologies that reduce solvent consumption while maintaining analytical performance [4] [6]. These miniaturized systems offer enhanced sensitivity per unit mass of analyte while reducing environmental impact. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry provides enhanced separation efficiency and mass accuracy for complex mixture analysis [7].

Nuclear Magnetic Resonance Elucidation of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy represents the definitive technique for elucidating the tautomeric forms and dynamic structural behavior of indicaxanthin. The unique structural features of betalains present both opportunities and challenges for comprehensive NMR characterization.

Methodological Challenges and Solutions

Historical NMR investigations of betalains were severely limited by the necessity of highly acidic conditions that promoted rapid pigment degradation [8] [9]. Traditional approaches utilizing low pH values resulted in compound instability that prevented extensive spectroscopic studies [8]. Consequently, comprehensive NMR data for betalains remained scarce, with only limited ¹H NMR spectra available in the literature [10].

pH-Optimized NMR Methodologies

Revolutionary advances in betalain NMR spectroscopy emerged through the development of pH-optimized solvent systems that maintain pigment stability while enabling high-quality data acquisition [8] [9]. Since betalains demonstrate optimal stability in the pH range of 5-7, new solvent systems were developed to allow improved data acquisition through enhanced pigment stability at near-neutral pH conditions [8] [9]. These methodological improvements enabled acquisition of both ¹H and, for the first time, partial ¹³C NMR data through gradient-selected heteronuclear single quantum coherence (gHSQC) and heteronuclear multiple quantum coherence (gHMQC) experiments [8] [9].

Tautomeric Equilibrium Characterization

NMR spectroscopy provides unique insights into the tautomeric behavior of indicaxanthin, particularly regarding the keto-enol equilibrium involving the formyl group [11]. The secondary amine group demonstrates conjugation with hydroxyl groups, participating in tautomeric equilibria that influence the electronic structure and reactivity of the molecule [11]. Advanced NMR techniques reveal the resonance-stabilized nature of these equilibria and their pH dependence.

Structural Assignment and Validation

Comprehensive structural assignments require integration of multiple NMR techniques including one-dimensional ¹H and ¹³C spectra, two-dimensional correlation experiments, and specialized techniques for tautomer identification [12] [5]. The Human Metabolome Database provides predicted NMR spectra for indicaxanthin, including ¹H NMR spectra (1D, 600 MHz, D₂O, predicted) that serve as reference standards for experimental validation [12].

Dynamic NMR Studies and Temperature Effects

Temperature-dependent NMR studies reveal the dynamic nature of tautomeric interconversion in indicaxanthin [13]. These investigations demonstrate that tautomeric forms exist in rapid equilibrium on the NMR timescale, requiring specialized techniques for individual tautomer characterization [13]. Variable-temperature experiments provide activation energy data for tautomeric interconversion processes.

pH-Dependent Structural Changes

The structural characterization of indicaxanthin reveals significant pH-dependent conformational changes that influence its chemical behavior [14] [15]. Computational and experimental studies demonstrate that indicaxanthin exists as a bis-anion across a wide pH range, including physiological pH conditions (6.0-7.4) [14] [15]. These ionization state changes profoundly influence molecular geometry, electronic distribution, and intermolecular interactions.

Advanced NMR Techniques and Applications

Modern NMR methodologies employ sophisticated pulse sequences and data processing techniques to extract maximum structural information from indicaxanthin samples [5]. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and rotating frame Overhauser effect spectroscopy provide three-dimensional structural information essential for understanding molecular conformation [10]. Deuteration experiments in deuterated trifluoroacetic acid enable identification of exchangeable protons and confirmation of structural assignments [10].

Computational Modeling of Molecular Geometry and Electronic Structure

Computational chemistry approaches provide essential insights into the molecular geometry, electronic structure, and physicochemical properties of indicaxanthin that complement experimental characterization methods.

Density Functional Theory Calculations

Density Functional Theory (DFT) represents the computational method of choice for indicaxanthin structural analysis due to its excellent balance of accuracy and computational efficiency [16] [17] [18]. Multiple functional and basis set combinations have been systematically evaluated for betalain calculations, including B3LYP, B3PW91, ωB97XD, PBE0, and M06-2X functionals with various basis sets ranging from 6-31+G(d) to 6-311++G(d,p) [17] [18].

Geometric Optimization and Conformational Analysis

Comprehensive conformational searches identify the most stable molecular geometries for indicaxanthin and its various ionization states [17] [18]. The most stable conformers demonstrate characteristic intramolecular hydrogen bonding patterns that stabilize specific geometric arrangements [17]. Three primary intramolecular hydrogen bonds have been identified: one between hydroxyl groups attached to C5 and C6, and two formed between carboxylic oxygen atoms and hydrogen atoms bonded to N16 [17].

Electronic Structure Analysis

DFT calculations provide detailed insights into the electronic structure of indicaxanthin, including molecular orbital energies, electron density distributions, and charge population analyses [16] [19] [18]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide essential information for understanding reactivity patterns and spectroscopic properties [20] [21]. Frontier molecular orbital analysis reveals the electronic basis for indicaxanthin's antioxidant activity and molecular recognition properties.

Molecular Descriptors and Physicochemical Properties

Computational analysis generates comprehensive molecular descriptor profiles essential for understanding indicaxanthin's behavior in biological systems [14] [15]. Key descriptors include octanol/water partition coefficients (LogP = -1.02), octanol/buffer pH 6.0 partition coefficients (LogD = -3.35), polar surface area (130.61 Ų), and non-polar surface area (168.25 Ų) [14] [15]. These parameters indicate that indicaxanthin possesses amphipathic character with significant hydrophilic domains.

Protonation State Modeling

Sophisticated computational approaches enable prediction of protonation constants (pKₐ) for indicaxanthin's ionizable groups [17] [18]. Multiple carboxylic acid groups demonstrate distinct pKₐ values: approximately 5.0 for the C2 position, 3.7 for the C11 position, and 2.6 for the C13 position [15]. These calculations explain the pH-dependent structural changes observed experimentally and predict the predominant ionization states under physiological conditions.

Molecular Dynamics Simulations

Advanced molecular dynamics simulations provide insights into the dynamic behavior of indicaxanthin in various environments including aqueous solution and lipid bilayers [16] [19]. These studies reveal conformational flexibility, hydrogen bonding dynamics, and intermolecular interaction patterns that influence biological activity. Root mean square deviation (RMSD) analysis demonstrates conformational stability over simulation timescales.

Interaction Modeling and Binding Studies

Computational modeling enables detailed investigation of indicaxanthin's interactions with biological targets including proteins, enzymes, and membrane systems [16] [19]. Induced-fit docking studies reveal binding modes and interaction energies for specific protein targets [16]. Molecular mechanics-generalized Born surface area (MM-GBSA) calculations provide binding free energy estimates that correlate with experimental binding affinities [16] [19].

Structure-Activity Relationship Analysis

Computational approaches facilitate comprehensive structure-activity relationship (SAR) studies that correlate molecular features with biological activities [20]. Intrinsic reactivity indices including ionization potential, electron affinity, bond dissociation enthalpies, and proton affinities provide quantitative measures of antioxidant potential [20]. These calculations explain the molecular basis for indicaxanthin's diverse biological activities.

Validation and Experimental Correlation

Computational predictions require systematic validation against experimental data to ensure accuracy and reliability [17] [18]. Calculated NMR chemical shifts demonstrate excellent correlation with experimental spectra when appropriate solvent effects and pH conditions are incorporated [12] [5]. Similarly, computed ultraviolet-visible absorption spectra match experimental observations when electronic excitation calculations account for solvent effects and molecular aggregation.

Indicaxanthin exhibits distinctive pH-dependent chromophoric behavior that fundamentally influences its stability and functional properties in aqueous systems. The molecule exists primarily as a bis-anion across a wide pH range, including physiological conditions (pH 6.0-7.4), due to its multiple ionizable carboxyl groups [1] [2]. Computational analysis has revealed that indicaxanthin possesses ionizable carboxyl groups with pKa values ranging between 2.0 and 5.4, with the strongest acidic pKa at 3.06 and the strongest basic pKa at 1.27 [3] [4].

Table 1: Physicochemical Properties of Indicaxanthin

PropertyValueSource
Molecular Weight (g/mol)308.29 [5] [1] [2]
Molecular FormulaC₁₄H₁₆N₂O₆ [5] [1] [2]
CAS Number2181-75-1 [5] [1] [2]
Octanol/Water Partition Coefficient (LogP)-1.02 to 0.00 [2]
Octanol/Buffer pH 6.0 Partition Coefficient (LogD)-3.35 to -7.25 [2]
Polar Surface Area (Ų)126.94-130.61 [2]
Non-Polar Surface Area (Ų)161.11-168.25 [2]
pKa (strongest acidic)3.06 [3]
pKa (strongest basic)1.27 [3]
Physiological Charge-1 (bis-anion) [3]
Solubility (g/L)0.117 [3]
Molar Absorptivity at 536 nm42,800 M⁻¹cm⁻¹ [4]
Molar Absorptivity at 482 nm42,800 M⁻¹cm⁻¹ [4]

The chromophoric properties of indicaxanthin demonstrate significant pH sensitivity, with optimal stability observed in the pH range of 4.0-6.0 [7] [8]. Under highly acidic conditions (pH < 3.0), indicaxanthin experiences moderate degradation, while alkaline conditions (pH > 8.0) result in pronounced instability and rapid hydrolytic cleavage [7] [9]. The absorbance spectrum of indicaxanthin shows characteristic peaks, with maximum absorption occurring at approximately 482 nm in aqueous solutions and slight variations depending on the solvent system [10].

Table 2: pH-Dependent Stability of Betalains (including Indicaxanthin)

pH RangeStabilityDegradation RateCommentsSource
2.0-3.0ModerateIncreasedAcidic conditions cause moderate degradation [7] [8] [11] [12] [9]
3.0-4.0GoodLowRelatively stable in mild acidic conditions [7] [8] [11] [12] [9]
4.0-5.0ExcellentMinimalGood stability range for food applications [7] [8] [11] [12] [9]
5.0-6.0OptimalMinimalOptimal pH range for betalain stability [7] [8] [11] [12] [9]
6.0-7.0GoodLowNatural juice pH range, good stability [7] [8] [11] [12] [9]
7.0-8.0ModerateModerateBeginning of alkaline degradation [7] [8] [11] [12] [9]
8.0-9.0PoorHighSignificant degradation observed [7] [8] [11] [12] [9]
9.0-11.0Very PoorVery HighRapid hydrolytic cleavage occurs [7] [8] [11] [12] [9]

Spectrophotometric studies have revealed that at pH values above 8, the characteristic betalain peak at 435 nm decreases and undergoes a red-shift to 549 nm, a change that can be reversed through neutral pH treatment [7]. At extremely alkaline conditions (pH 11), a new broad peak appears at 410 nm, identified as betalamic acid, indicating the hydrolytic breakdown of the betalain structure [7]. This pH-dependent behavior is attributed to the protonation and deprotonation of the carboxyl and amino groups within the indicaxanthin structure, which affects the electronic conjugation system responsible for its chromophoric properties.

Amphiphilic Nature and Membrane Interaction Dynamics

Indicaxanthin exhibits remarkable amphiphilic characteristics that enable its interaction with biological membranes and lipid systems. The molecule possesses both hydrophilic carboxyl groups and lipophilic moieties, conferring a moderately nonpolar character with more than 50% non-polar surface area [1] [2]. This amphipathic nature is quantitatively expressed through its partition coefficients, with LogP values ranging from -1.02 to 0.00 and LogD values at pH 6.0 ranging from -3.35 to -7.25 [2].

Membrane interaction studies using model phospholipid systems have provided detailed insights into indicaxanthin membrane dynamics. Spectrophotometric and kinetic investigations demonstrate that indicaxanthin partitions specifically into dipalmitoylphosphatidylcholine (DPPC) bilayers with a binding constant of 3 × 10³ M⁻¹ at 37°C, but shows no significant interaction with shorter-chain dimyristoylphosphatidylcholine (DMPC) vesicles [1] [2] [13] [14]. This selectivity indicates that indicaxanthin requires a specific membrane environment for optimal partitioning.

Table 3: Membrane Interaction Parameters of Indicaxanthin

Membrane SystemBinding Constant (M⁻¹)LocalizationTemperature DependenceFunctional SignificanceSource
DPPC Vesicles (37°C)3 × 10³Interface (palisade domain)IndependentAntioxidant protection [1] [2] [15] [13] [14]
DPPC Vesicles (48°C)3 × 10³Interface (palisade domain)IndependentAntioxidant protection [1] [2] [15] [13] [14]
DMPC VesiclesNo bindingAqueous phaseN/ANo membrane protection [13] [14] [16] [17]
Soybean PC LiposomesPartitionsInterfaceNot reportedLipid oxidation protection [1] [2] [15]

The membrane localization of indicaxanthin has been precisely determined through computer-assisted kinetic analysis and modeling approaches. The molecule partitions at the interface between the hydrophilic head groups and the hydrophobic core of the DPPC bilayer, specifically in the palisade domain [1] [2] [13]. This strategic positioning places the active cyclic amine group of indicaxanthin in an optimal location to react with both aqueous peroxyl radicals adsorbed onto the vesicular surface and chain-propagating lipoperoxyl radicals floating to the polar interface of the bilayer [1] [2].

The binding constant remains temperature-independent across the gel-like (37°C) and crystal liquid-like (48°C) bilayer states, indicating that indicaxanthin is located in a membrane region whose state is not significantly affected by temperature changes [13] [14]. This temperature independence suggests a stable interaction that is maintained across physiologically relevant temperature ranges.

Functional studies have demonstrated that membrane-incorporated indicaxanthin provides significant antioxidant protection. When incorporated into aqueous dispersions of either saturated DPPC or unsaturated soybean phosphatidylcholine unilamellar liposomes, indicaxanthin effectively reacts with peroxyl radicals from water-soluble azo-initiators and with lipoperoxyl radicals from the phospholipid bilayer itself [1] [2]. This dual protective capacity against both aqueous and lipid-phase oxidative species highlights the functional significance of its amphiphilic membrane interactions.

Thermal Degradation Kinetics in Food Matrices

The thermal stability of indicaxanthin in food matrices follows well-characterized first-order degradation kinetics, with degradation rates significantly influenced by temperature, pH, and matrix composition [8] [11] [18]. Comprehensive kinetic studies have established that betalain degradation, including indicaxanthin, can be accurately described by first-order reaction models across various food systems and temperature ranges.

Table 4: Thermal Degradation Kinetics in Food Matrices

Food MatrixTemperature (°C)Half-lifeActivation Energy (kJ/mol)Degradation OrderStabilizers EffectSource
Cactus pear juice (pH 5.8)75-95VariableNot reportedFirst-orderIsoascorbic acid protective [19] [20] [21]
Red beet extract60-80154.3 min (61.5°C)77.5 ± 6.76First-orderpH dependent [11] [12] [22]
Milk (pH 6.7)85Reduced with heatingNot reportedFirst-orderMatrix dependent [18]
Yogurt (pH 4.2)4-2030.9-51.4 days104.9 ± 0.1First-orderTemperature dependent [18]
Aqueous solution (pH 6.0)50-80Temperature dependent65.6-77.5First-orderAntioxidants beneficial [8] [11] [22]

Temperature dependency of betalain degradation, including indicaxanthin, has been extensively characterized using Arrhenius kinetics. Studies on red beet extracts have determined activation energies ranging from 65.6 to 77.5 kJ/mol for betalain degradation in aqueous systems [11] [22]. In more complex food matrices such as yogurt, higher activation energies of 104.9 ± 0.1 kJ/mol have been observed, indicating increased thermal stability due to matrix protective effects [18].

The temperature quotient (Q₁₀) values provide insight into the temperature sensitivity of indicaxanthin degradation. In yogurt systems, Q₁₀ values of 2.43 and 6.61 have been reported for temperature ranges of 4-10°C and 10-20°C, respectively [18]. These values indicate that degradation rates are more significantly affected by temperature increases in the higher temperature range, demonstrating non-linear temperature dependency.

Matrix effects play a crucial role in indicaxanthin thermal stability. In cactus pear juice systems, thermal treatment at 75-95°C for 60 minutes results in variable degradation patterns depending on the presence of protective compounds [19] [21]. The addition of 0.1% isoascorbic acid prior to heating significantly minimizes both color alteration and betalain degradation [19]. Studies have shown that indicaxanthin and isoindicaxanthin formation can occur upon thermal treatment, indicating complex degradation and regeneration pathways in food matrices [20].

Food processing applications have demonstrated that High Temperature Short Time (HTST) treatments can be optimized to maintain betalain stability. For red beet stalk extracts, HTST treatment at 85.7°C for 120 seconds resulted in improved stability compared to control samples, with degradation rates decreasing from 1.2 to 0.4 mg of betanin equivalent per 100 mL of extract per day [23]. This improvement is attributed to the inactivation of degradative enzymes while minimizing thermal damage to the pigment molecules.

The degradation mechanism involves primarily hydrolytic cleavage reactions, with the rate of degradation doubling when pH decreases from 6.2 to 3.3, independent of the acid type used [11]. At elevated temperatures (70-80°C) and pH values of 3.3-4.65, the degradation follows exponential kinetics, while at lower temperatures (60°C) across pH 3.3-6.2, linear degradation kinetics are observed over 20-minute intervals [11] [22].

Physical Description

Solid

XLogP3

0.4

Melting Point

160-162°C

Dates

Last modified: 04-14-2024

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